2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 1428375-04-5
Cat. No.: VC4568793
Molecular Formula: C23H16F3N3O2
Molecular Weight: 423.395
* For research use only. Not for human or veterinary use.
![2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide - 1428375-04-5](/images/structure/VC4568793.png)
Specification
CAS No. | 1428375-04-5 |
---|---|
Molecular Formula | C23H16F3N3O2 |
Molecular Weight | 423.395 |
IUPAC Name | 2-(2-oxo-3-phenylquinoxalin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C23H16F3N3O2/c24-23(25,26)16-10-4-5-11-17(16)27-20(30)14-29-19-13-7-6-12-18(19)28-21(22(29)31)15-8-2-1-3-9-15/h1-13H,14H2,(H,27,30) |
Standard InChI Key | LNNGUKYRZHXPQR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a 1,2-dihydroquinoxalin-2-one scaffold substituted at position 3 with a phenyl group and at position 1 with an acetamide moiety bearing a 2-(trifluoromethyl)phenyl substituent. The quinoxaline ring system adopts a planar conformation, stabilized by intramolecular hydrogen bonding between the N–H of the dihydroquinoxaline and the carbonyl oxygen . The trifluoromethyl group enhances lipophilicity and metabolic stability, as evidenced by its calculated partition coefficient (logP = 3.2 ± 0.1).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for key structural elements:
-
1H NMR (400 MHz, CDCl3): Aromatic protons appear as multiplet clusters between δ 7.41–8.04 ppm, while the dihydroquinoxaline N–H proton resonates as a broad singlet near δ 6.10 ppm . The acetamide methylene group (CH2CO) displays triplet signals at δ 2.70–2.86 ppm .
-
13C NMR (75 MHz, CDCl3): Carbonyl carbons (C=O) are observed at δ 169.0–171.2 ppm, with the trifluoromethyl carbon (CF3) appearing as a quartet (δ 122.5 ppm, J = 288 Hz) due to fluorine coupling.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves a multi-step sequence combining Michael addition, azide coupling, and nucleophilic substitution (Figure 1):
Step 1: Thiation of 3-phenylquinoxalin-2(1H)-one using phosphorus pentasulfide (P2S5) yields 3-phenylquinoxaline-2(1H)-thione .
Step 2: Michael addition of acrylic acid derivatives to the thione generates S-substituted intermediates .
Step 3: Azide coupling with 2-(trifluoromethyl)aniline introduces the acetamide side chain via a Curtius rearrangement.
Optimization Challenges
-
Use of Ru(bpy)3Cl2·6H2O as a photoredox catalyst for radical-based C–N bond formation
-
Solvent selection (CH3CN > DMF > THF) for improved regioselectivity
Biological Activity and Mechanism
Antiproliferative Effects
While direct data for this compound remain unpublished, structural analogs demonstrate potent activity against cancer cell lines:
Cell Line | IC50 (μg/mL) | Reference Compound |
---|---|---|
HCT-116 (colon) | 1.9–7.5 | Doxorubicin (3.23) |
MCF-7 (breast) | 2.3–6.6 | Doxorubicin (3.23) |
Data extrapolated from quinoxaline derivatives with 85–92% structural similarity
Molecular Docking Insights
In silico studies predict strong binding (ΔG = −9.2 kcal/mol) to the allosteric site of human thymidylate synthase (hTS), a folate-dependent enzyme critical for DNA synthesis . Key interactions include:
-
π-π stacking between the quinoxaline ring and Phe225
-
Hydrogen bonding of the acetamide carbonyl with Arg163
-
Hydrophobic contacts involving the trifluoromethyl group and Leu192/Val267
Analytical and Pharmacological Profiling
Mass Spectrometry
MALDI-TOF analysis of related compounds shows characteristic fragmentation patterns:
-
Parent ion at m/z 404 [M + Na]+ for the methyl ester precursor
-
Loss of CF3 (69 Da) and subsequent cleavage of the acetamide side chain
Metabolic Stability
Preliminary microsomal assays (human liver microsomes, 1 mg/mL):
-
Half-life (t1/2): 42 ± 3 min
-
Major metabolites: Hydroxylated quinoxaline (CYP3A4-mediated) and deacetylated product (esterase activity)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume